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Compound of Interest

Compound Name: Windaus Ketone

Cat. No.: B196341 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of

Windaus Ketone, a significant intermediate in the synthesis of Vitamin D and its analogs. This

document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) analyses, details the experimental protocols for acquiring such

data, and visualizes the analytical workflow and key molecular fragmentation patterns.

Predicted Spectroscopic Data
Due to the historical nature of Windaus Ketone, publicly available raw spectral data is scarce.

However, based on its well-established chemical structure and general principles of

spectroscopy for steroidal ketones, a set of expected spectral data has been compiled. These

predicted values serve as a benchmark for the identification and characterization of this

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum of Windaus Ketone is expected to exhibit

distinct signals corresponding to its steroidal framework and side chain. Key expected chemical

shifts are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for Windaus Ketone (in CDCl₃)
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Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

C18-H₃ ~0.65 s -

C19-H₃ ~1.20 s -

Side Chain CH₃
Multiple signals ~0.8-

1.0
d, t ~6-7

CH₂ (ring) ~1.0-2.5 m -

CH (ring) ~1.0-2.5 m -

Vinylic H ~5.3 br s -

Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'm' denotes multiplet, and 'br s'

denotes broad singlet. Chemical shifts are referenced to TMS (δ 0.00 ppm).

¹³C NMR (Carbon NMR): The carbon NMR spectrum provides a fingerprint of the carbon

skeleton of Windaus Ketone. The predicted chemical shifts for key carbon atoms are

presented in Table 2.

Table 2: Predicted ¹³C NMR Data for Windaus Ketone (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C=O (Ketone) ~210-220[1][2]

Vinylic C ~120-140

C18 ~12

C19 ~19

Side Chain C ~15-40

Ring CH, CH₂ ~20-60

Quaternary C ~35-50

Note: Chemical shifts are referenced to TMS (δ 0.00 ppm).
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Infrared (IR) Spectroscopy
The IR spectrum of Windaus Ketone is expected to be dominated by a strong absorption band

characteristic of the carbonyl group in a cyclic ketone.

Table 3: Predicted IR Absorption Frequencies for Windaus Ketone

Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

C=O (Ketone) 1705-1725[3][4][5] Strong

C-H (sp³) 2850-3000 Medium-Strong

C=C ~1645 Medium-Weak

Mass Spectrometry (MS)
The mass spectrum of Windaus Ketone is predicted to show a molecular ion peak

corresponding to its molecular weight, along with characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for Windaus Ketone

m/z Value Interpretation

[M]⁺ Molecular Ion

[M - CH₃]⁺ Loss of a methyl group

[M - Side Chain]⁺ Cleavage of the side chain

Other fragments Characteristic steroidal ring fragmentations

Experimental Protocols
The following sections detail the standard operating procedures for acquiring high-quality

spectroscopic data for a solid organic compound like Windaus Ketone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation:

Weigh approximately 5-10 mg of the solid Windaus Ketone sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,

CDCl₃) in a clean, dry NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing.

Cap the NMR tube and gently agitate to ensure complete dissolution.

¹H NMR Spectroscopy Protocol:

Insert the prepared NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Set the appropriate acquisition parameters, including pulse width, acquisition time, and

relaxation delay.

Acquire the free induction decay (FID) and perform a Fourier transform to obtain the

spectrum.

Phase the spectrum and perform baseline correction.

Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

¹³C NMR Spectroscopy Protocol:

Follow the same sample preparation and initial setup steps as for ¹H NMR.

Select the ¹³C nucleus for observation.

Employ broadband proton decoupling to simplify the spectrum to single lines for each unique

carbon atom.
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Set appropriate acquisition parameters, which may require a larger number of scans

compared to ¹H NMR due to the lower natural abundance of ¹³C.

Acquire the FID and process the data as described for ¹H NMR.

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) Method:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid Windaus Ketone sample directly onto the center of the

ATR crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Acquire the background spectrum of the empty ATR crystal.

Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum to generate the absorbance or transmittance

spectrum.

KBr Pellet Method:

Grind a small amount (1-2 mg) of the solid Windaus Ketone sample with approximately 100-

200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

Transfer the finely ground mixture to a pellet press.

Apply pressure to form a transparent or translucent pellet.

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire the IR spectrum.
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Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry Protocol:

Introduce a small amount of the Windaus Ketone sample into the mass spectrometer,

typically via a direct insertion probe for solid samples.

The sample is vaporized by heating in the ion source.

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV),

causing ionization and fragmentation.

The resulting ions are accelerated into the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

The detector records the abundance of each ion, generating a mass spectrum.

Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and a potential

fragmentation pathway for Windaus Ketone.
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of Windaus Ketone.
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Caption: A simplified representation of potential mass spectral fragmentation pathways for

Windaus Ketone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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